molecular formula C21H25N3O3 B2661287 N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-95-8

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide

Cat. No. B2661287
M. Wt: 367.449
InChI Key: FPGKXVOLNIYRFB-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. DIMEB is a member of the malonamide family of compounds, which are known for their diverse biological and chemical properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. The hydrazone is then reacted with methyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then reacted with malonic acid in the presence of acetic anhydride to form the final product.

Starting Materials
2,4-dimethylphenylhydrazine, ethyl acetoacetate, methyl chloroformate, hydroxylamine hydrochloride, malonic acid, acetic anhydride

Reaction
Step 1: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in ethanol to form the corresponding hydrazone., Step 2: Reaction of the hydrazone with methyl chloroformate in the presence of triethylamine to form the corresponding carbamate., Step 3: Reaction of the carbamate with hydroxylamine hydrochloride in ethanol to form the oxime., Step 4: Reaction of the oxime with malonic acid in the presence of acetic anhydride and pyridine to form the final product.

Mechanism Of Action

The mechanism of action of DIMEB is based on its ability to inhibit the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and ultimately to other pyrimidine nucleotides. DIMEB inhibits DHODH by binding to the enzyme's active site, thereby preventing the oxidation of dihydroorotate. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

DIMEB has been shown to exhibit potent anticancer and antimicrobial activity in vitro. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activity. DIMEB has also been investigated for its potential as a neuroprotective agent. It has been shown to protect against oxidative stress and neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of DIMEB is its potent anticancer and antimicrobial activity, which makes it a promising candidate for drug discovery. In addition, DIMEB has been shown to exhibit low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of DIMEB is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the research on DIMEB. One direction is to investigate its potential as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of DIMEB and to optimize its pharmacological properties, such as solubility and bioavailability. Finally, the synthesis of DIMEB derivatives with improved activity and selectivity could lead to the development of more potent and specific drug candidates.

Scientific Research Applications

DIMEB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DIMEB acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
DIMEB has also been investigated for its potential as an antimicrobial agent. It has been shown to exhibit potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This activity is thought to be due to the inhibition of bacterial and fungal cell wall synthesis.

properties

IUPAC Name

N,N'-bis(2,4-dimethylphenyl)-2-[(E)-methoxyiminomethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-13-6-8-18(15(3)10-13)23-20(25)17(12-22-27-5)21(26)24-19-9-7-14(2)11-16(19)4/h6-12,17H,1-5H3,(H,23,25)(H,24,26)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGKXVOLNIYRFB-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C=NOC)C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)C(/C=N/OC)C(=O)NC2=C(C=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.